2,3-Dibromo-6-fluoroanisole
Overview
Description
2,3-Dibromo-6-fluoroanisole is an organic compound with the molecular formula C7H5Br2FO It is a derivative of anisole, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the hydrogen at position 6 is replaced by a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluoroanisole typically involves the bromination of 6-fluoroanisole. One common method is the electrophilic substitution reaction, where 6-fluoroanisole is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromo-6-fluoroanisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisoles, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
2,3-Dibromo-6-fluoroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a useful tool in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluoroanisole depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, which can stabilize or destabilize intermediates. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2,3-Dibromoanisole: Similar structure but lacks the fluorine atom, which can significantly alter its reactivity and applications.
2,6-Dibromoanisole: Bromine atoms at different positions, leading to different chemical properties and reactivity.
6-Fluoroanisole: Lacks the bromine atoms, making it less reactive in certain types of chemical reactions.
Uniqueness: 2,3-Dibromo-6-fluoroanisole is unique due to the combined presence of bromine and fluorine atoms, which impart distinct electronic and steric effects. These effects can influence its reactivity, making it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-3-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHNQFOKRBLNRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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